molecular formula C16H14 B057199 1,7-Dimethylphenanthrene CAS No. 483-87-4

1,7-Dimethylphenanthrene

Cat. No.: B057199
CAS No.: 483-87-4
M. Wt: 206.28 g/mol
InChI Key: NZCMUISOTIPJAM-UHFFFAOYSA-N
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Description

1,7-Dimethylphenanthrene is an organic compound with the molecular formula C₁₆H₁₄. It belongs to the class of polycyclic aromatic hydrocarbons, which are composed of multiple aromatic rings. This compound is a derivative of phenanthrene, where two methyl groups are attached at the 1 and 7 positions of the phenanthrene structure .

Scientific Research Applications

1,7-Dimethylphenanthrene has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dimethylphenanthrene can be synthesized through various methods. One common approach involves the directed ortho metalation (DoM) of N,N-diethylbenzamides followed by Suzuki–Miyaura cross-coupling reactions . The general procedure includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethylphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of 1,7-Dimethylphenanthrene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,7-Dimethylphenanthrene can be compared with other dimethylated phenanthrenes:

    2,3-Dimethylphenanthrene: Similar in structure but with methyl groups at the 2 and 3 positions.

    2,7-Dimethylphenanthrene: Methyl groups at the 2 and 7 positions.

    2,6-Dimethylphenanthrene: Methyl groups at the 2 and 6 positions.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for studying the effects of methyl substitution on the behavior of polycyclic aromatic hydrocarbons .

Properties

IUPAC Name

1,7-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-6-8-15-13(10-11)7-9-14-12(2)4-3-5-16(14)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCMUISOTIPJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC(=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074755
Record name Phenanthrene, 1,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-87-4
Record name Phenanthrene, 1,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 1,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pimanthrene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/665XXE9T4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources of 1,7-Dimethylphenanthrene in the environment?

A1: this compound is primarily generated through the combustion of organic matter, particularly wood. Research indicates a strong association between this compound and the burning of softwoods like pines. [] This compound is often found in higher concentrations in areas with significant wood combustion activity. [] Additionally, this compound has been identified in coal and coaly shale deposits, suggesting its origin from ancient plant matter, specifically coniferous gymnosperms. []

Q2: How does the presence of this compound in sediment cores help us understand historical pollution trends?

A2: this compound serves as a valuable marker for tracing historical pollution trends, particularly those related to wood combustion. [] Analyzing its presence in sediment cores allows researchers to reconstruct past combustion activities. For example, a study of sediment cores from Central Park Lake in New York City revealed a peak in this compound levels corresponding to periods of increased coal usage in the city's history. [] This information aids in understanding the long-term impact of human activities on the environment.

Q3: Can this compound help differentiate between various combustion sources?

A3: Yes, the ratio of this compound to other Dimethylphenanthrene isomers can be used to differentiate between combustion sources. For instance, a higher ratio of this compound to 2,6-Dimethylphenanthrene suggests a greater contribution from residential wood combustion, especially of softwoods. [] This ratio proves useful in source apportionment studies, helping determine the relative contributions of various sources to overall pollution levels.

Q4: Are there any specific analytical techniques used to quantify this compound in environmental samples?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely employed technique for quantifying this compound in environmental matrices like air particulate matter and sediment samples. [, ] This method provides high sensitivity and selectivity, enabling the separation and detection of this compound from other compounds in complex mixtures.

Q5: What is the significance of this compound in studying Black Carbon sequestration?

A5: this compound, alongside other combustion markers, aids in understanding Black Carbon sequestration in sediments. [] Its presence, especially in conjunction with the this compound to 2,6-Dimethylphenanthrene ratio, can help distinguish between fossil fuel and wood combustion as sources of Black Carbon. This distinction is crucial for assessing the impact of Black Carbon on the global carbon cycle. For instance, Black Carbon from wood combustion, unlike that from fossil fuels, represents a transfer of carbon from the biosphere to the geosphere. []

Q6: Is this compound used as a biomarker in any other research areas?

A6: Beyond pollution studies, this compound finds application as a biomarker in organic geochemistry. Its presence in geological formations, especially alongside other organic compounds like retene, can provide insights into the depositional environment and source of organic matter in ancient sediments. [, , ] This information is valuable for understanding past climates and ecosystems.

Q7: Are there any known challenges or limitations associated with using this compound as a marker in research?

A7: One challenge in using this compound as a marker lies in the potential for its degradation in the environment. While relatively stable, it can undergo degradation processes like biodegradation, which may complicate the interpretation of its presence and abundance in certain contexts. [] Additionally, the influence of factors like organic matter source and maturity level on this compound levels should be carefully considered during data interpretation. [, ]

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